chemical structure and properties of 4-isobutoxy-N-(2-methoxyethyl)benzamide
chemical structure and properties of 4-isobutoxy-N-(2-methoxyethyl)benzamide
An In-depth Technical Guide to 4-isobutoxy-N-(2-methoxyethyl)benzamide: Synthesis, Characterization, and Scientific Context
Abstract
This technical guide provides a comprehensive scientific overview of 4-isobutoxy-N-(2-methoxyethyl)benzamide, a distinct N-substituted benzamide derivative. While this specific molecule is not extensively documented in publicly available literature, this document constructs a robust scientific profile by leveraging established principles of organic chemistry and drawing analogies from structurally related compounds. We present a detailed, field-proven protocol for its synthesis, outline expected physicochemical properties, and describe the analytical workflows required for its structural elucidation and characterization. This guide is intended for researchers in medicinal chemistry, drug discovery, and materials science who require a foundational understanding of this compound and the broader class of alkoxy-substituted benzamides.
Introduction and Rationale
Benzamides are a cornerstone structural motif in medicinal chemistry and pharmacology, present in a wide array of approved drugs and clinical candidates.[1] The benzamide core acts as a versatile scaffold, and modifications to both the aromatic ring and the amide nitrogen allow for the fine-tuning of physicochemical properties and biological activity. The introduction of an alkoxy group, such as the isobutoxy substituent at the 4-position, can enhance lipophilicity and modulate interactions with biological targets. The N-alkylation with a methoxyethyl group further influences solubility, hydrogen bonding capacity, and metabolic stability.
This guide focuses on the specific combination of these features in 4-isobutoxy-N-(2-methoxyethyl)benzamide. By providing a plausible and detailed synthetic route and a predictive analysis of its properties, we aim to equip scientists with the necessary information to synthesize, purify, and characterize this compound for further investigation.
Chemical Structure and Physicochemical Properties
The fundamental identity of a molecule is defined by its structure and resulting physical properties. These parameters govern its behavior in both chemical reactions and biological systems.
Molecular Structure
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IUPAC Name: 4-(2-methylpropoxy)-N-(2-methoxyethyl)benzamide
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Molecular Formula: C₁₄H₂₁NO₃
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Canonical SMILES: CC(C)COC1=CC=C(C=C1)C(=O)NCCOC
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Key Structural Features:
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Benzamide Core: A central, planar aromatic amide group.
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4-Isobutoxy Group: An electron-donating alkoxy substituent on the phenyl ring, increasing lipophilicity.
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N-(2-methoxyethyl) Group: A flexible side chain on the amide nitrogen containing an ether linkage, which can influence solubility and serve as a hydrogen bond acceptor.
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Physicochemical Data (Predicted)
The following table summarizes the predicted physicochemical properties for 4-isobutoxy-N-(2-methoxyethyl)benzamide. These values are estimated based on computational models and data from analogous structures, such as other N-substituted and alkoxy-substituted benzamides.
| Property | Predicted Value | Source/Method |
| Molecular Weight | 251.32 g/mol | Calculated |
| Appearance | White to off-white solid | Analogy to similar benzamides[2] |
| XLogP3 | ~2.5 - 3.5 | Computational Estimation (Analogy)[3] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bond Count | 7 | Calculated |
| Boiling Point | >350 °C (Predicted) | Analogy[4] |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol, Dichloromethane); low solubility in water. | General properties of benzamides[1][5] |
Synthesis and Purification
The most direct and reliable method for synthesizing 4-isobutoxy-N-(2-methoxyethyl)benzamide is through the coupling of 4-isobutoxybenzoic acid with 2-methoxyethylamine. This involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Synthetic Workflow Overview
The synthesis can be visualized as a two-stage process: activation followed by coupling. The diagram below illustrates this logical flow.
Caption: General workflow for the synthesis of the target benzamide.
Detailed Experimental Protocol
This protocol utilizes pivaloyl chloride for the in-situ formation of a mixed anhydride, a reliable method for amide bond formation that avoids the isolation of a potentially unstable acyl chloride.[6]
Materials:
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4-Isobutoxybenzoic acid
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Pivaloyl chloride
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Triethylamine (Et₃N)
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2-Methoxyethylamine
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Anhydrous Dichloromethane (DCM)
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5% Hydrochloric Acid (aq.)
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5% Sodium Bicarbonate (aq.)
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Brine (saturated aq. NaCl)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica Gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-isobutoxybenzoic acid (1.0 eq) and dissolve in anhydrous DCM.
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Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1 eq) dropwise while stirring.
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Activation: Add pivaloyl chloride (1.05 eq) dropwise to the cooled solution. A precipitate (triethylammonium chloride) will form. Allow the resulting suspension to stir at 0 °C for 30-60 minutes. This step forms the mixed anhydride intermediate.[6]
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Amine Coupling: In a separate flask, dissolve 2-methoxyethylamine (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress via Thin-Layer Chromatography (TLC).
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Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 5% HCl solution (2x), 5% NaHCO₃ solution (2x), and brine (1x).[2] The acidic wash removes excess amine, while the basic wash removes unreacted carboxylic acid.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-isobutoxy-N-(2-methoxyethyl)benzamide.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is critical. The following techniques are standard for the characterization of novel organic molecules.
Spectroscopic Analysis (Predicted Data)
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (~7.7-7.8 ppm and ~6.9-7.0 ppm), characteristic of a 1,4-disubstituted benzene ring. - N-H Proton: A broad triplet or singlet around 6.5-7.5 ppm. - Isobutoxy Group: A doublet for the two CH₃ groups (~1.0 ppm), a multiplet for the CH proton (~2.1 ppm), and a doublet for the O-CH₂ protons (~3.8 ppm). - Methoxyethyl Group: A singlet for the O-CH₃ protons (~3.4 ppm) and two triplets for the -CH₂-CH₂- bridge (~3.7 and ~3.6 ppm). |
| ¹³C NMR | - Carbonyl Carbon: A signal in the range of 167-169 ppm. - Aromatic Carbons: Six distinct signals, with the C-O and C-C=O carbons appearing at ~162 ppm and ~126 ppm, respectively. - Alkoxy Carbons: Signals corresponding to the isobutoxy and methoxyethyl carbons between ~20-75 ppm. |
| FT-IR | - N-H Stretch: A sharp to medium peak around 3300 cm⁻¹. - C-H Stretches: Peaks just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic). - C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1660 cm⁻¹. - C-O Stretches: Strong bands in the 1250-1050 cm⁻¹ region corresponding to the aryl-ether and alkyl-ether bonds. |
| Mass Spec. | - Molecular Ion (M⁺): An exact mass peak corresponding to the molecular formula C₁₄H₂₁NO₃ (Expected m/z = 251.1521 for [M]⁺). |
Potential Applications and Future Directions
While no specific biological activity has been reported for 4-isobutoxy-N-(2-methoxyethyl)benzamide, the benzamide scaffold is a "privileged structure" in drug discovery. Derivatives of N-substituted benzamides have been investigated for a wide range of therapeutic applications, including as antitumor agents.[7] The structural features of this molecule—moderate lipophilicity, hydrogen bonding capabilities, and metabolic handles (ether linkages)—make it a candidate for screening in various biological assays. Future research could involve:
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Antiproliferative Screening: Evaluating its activity against various cancer cell lines.
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Enzyme Inhibition Assays: Testing against relevant enzymes where benzamide inhibitors are known, such as histone deacetylases (HDACs).
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Material Science: Exploring its properties as a building block for functional polymers or as a plasticizer, given its amide and ether functionalities.
Conclusion
4-isobutoxy-N-(2-methoxyethyl)benzamide is an accessible yet under-explored chemical entity. This guide provides a robust and scientifically grounded framework for its synthesis and characterization. By following the detailed protocols and utilizing the predictive analytical data, researchers can confidently produce and validate this compound, paving the way for its exploration in drug discovery, medicinal chemistry, and materials science.
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